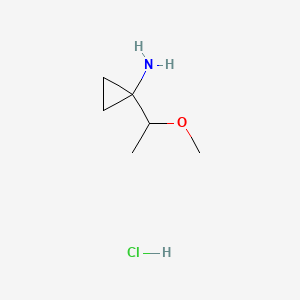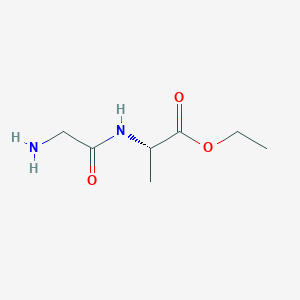
Ethyl (2S)-2-(2-aminoacetamido)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (2S)-2-(2-aminoacetamido)propanoate is a chemical compound that belongs to the class of amino acid derivatives It is characterized by the presence of an ethyl ester group, an amino group, and an amide group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2S)-2-(2-aminoacetamido)propanoate typically involves the esterification of the corresponding amino acid derivative. One common method is the reaction of (2S)-2-(2-aminoacetamido)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the formation of the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Additionally, the use of alternative catalysts and solvents that are more environmentally friendly may be explored to enhance the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (2S)-2-(2-aminoacetamido)propanoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Amines.
Substitution: Different esters or amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (2S)-2-(2-aminoacetamido)propanoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and protein synthesis.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Ethyl (2S)-2-(2-aminoacetamido)propanoate involves its interaction with specific molecular targets. The amino and amide groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis to release the active amino acid derivative, which can then participate in various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl (2S)-2-(2-aminoacetamido)butanoate
- Ethyl (2S)-2-(2-aminoacetamido)pentanoate
- Methyl (2S)-2-(2-aminoacetamido)propanoate
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different solubility, stability, and interaction with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H14N2O3 |
|---|---|
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
ethyl (2S)-2-[(2-aminoacetyl)amino]propanoate |
InChI |
InChI=1S/C7H14N2O3/c1-3-12-7(11)5(2)9-6(10)4-8/h5H,3-4,8H2,1-2H3,(H,9,10)/t5-/m0/s1 |
Clave InChI |
IPRIWGWJRNOAKI-YFKPBYRVSA-N |
SMILES isomérico |
CCOC(=O)[C@H](C)NC(=O)CN |
SMILES canónico |
CCOC(=O)C(C)NC(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


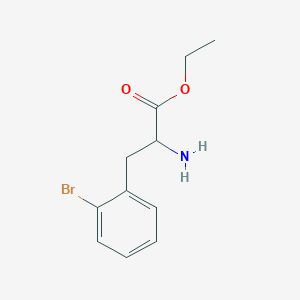
![7,9-Difluoro-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B13492003.png)

![tert-butyl 2-{4-amino-3-bromo-1H-pyrazolo[3,4-d]pyrimidin-1-yl}acetate](/img/structure/B13492022.png)

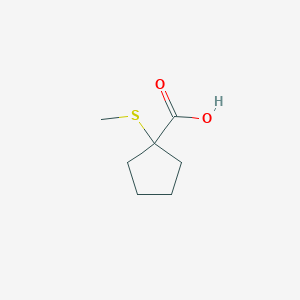

![tert-Butyl 7-bromo-2,3-dihydro-1H-pyrido[2,3-b][1,4]oxazine-1-carboxylate](/img/structure/B13492052.png)
![tert-Butyl (7-bromobenzo[d][1,3]dioxol-5-yl)carbamate](/img/structure/B13492060.png)
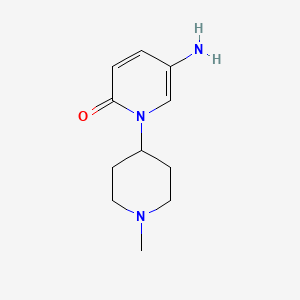

![1-ethyl-2-{3H,4H,5H,6H,7H-imidazo[4,5-c]pyridin-4-yl}-1H-imidazole](/img/structure/B13492076.png)
